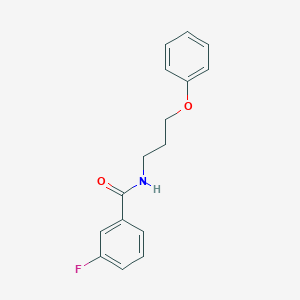

3-fluoro-N-(3-phenoxypropyl)benzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry

The benzamide moiety is a cornerstone in drug discovery and development, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Benzamide derivatives have given rise to a multitude of clinically significant drugs across various therapeutic areas. drugbank.com Their utility stems from the amide group's capacity to form stable hydrogen bonds with protein receptors, a fundamental interaction in molecular recognition. nih.gov

Historically, substituted benzamides gained prominence as dopamine (B1211576) D2 receptor antagonists, leading to the development of important antipsychotic and antiemetic agents. drugbank.comnih.gov Compounds like Sulpiride and Amisulpride are classic examples, selectively modulating dopaminergic pathways. nih.gov The structural diversity of benzamides allows for fine-tuning of their pharmacological profiles. For instance, Metoclopramide, another well-known benzamide, is used to treat nausea and promote gastric emptying. drugbank.com

The versatility of the benzamide scaffold is not limited to neuroscience. In modern oncology, it is a key component of poly (ADP-ribose) polymerase (PARP) inhibitors and other targeted therapies. acs.org Furthermore, research has demonstrated the activity of benzamide derivatives as antifungal agents, smoothened (SMO) antagonists for potential cancer treatment, and anti-inflammatory agents. nih.govnih.govnih.gov This broad range of biological activities underscores the enduring importance of benzamide derivatives in the search for new therapeutic agents. nanobioletters.com

Rationale for Investigating the 3-Fluoro-N-(3-phenoxypropyl)benzamide Scaffold

The specific structure of this compound suggests a deliberate design based on established medicinal chemistry principles, even in the absence of extensive published research on this exact molecule. The rationale for its investigation can be deconstructed by analyzing its key features: the benzamide core, the 3-fluoro substituent, and the N-(3-phenoxypropyl) side chain.

The Role of the Fluorine Atom: The introduction of a fluorine atom is a widely used strategy in drug design to enhance a molecule's pharmacological properties. tandfonline.com Its small size, similar to that of a hydrogen atom, means it can often be incorporated without causing significant steric hindrance at the receptor binding site. tandfonline.comacs.org However, its high electronegativity can profoundly alter the molecule's characteristics. acs.orgmdpi.com

Key motivations for including a fluorine atom, as in the 3-fluoro position of this compound, include:

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this process, thereby increasing the compound's half-life and duration of action. tandfonline.comacs.org

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can alter a molecule's ionization state, solubility, and membrane permeability. acs.org

Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic or dipole-dipole interactions with protein targets. It can also influence the conformation of the molecule to better fit a binding pocket. acs.orgbenthamscience.com

Increased Lipophilicity: Fluorination can increase a compound's lipophilicity, which may enhance its ability to cross biological membranes, such as the blood-brain barrier. mdpi.com

The N-(3-phenoxypropyl) Side Chain: The N-substituent is a critical determinant of a benzamide's biological activity. The 3-phenoxypropyl group offers several strategic advantages:

Flexibility and Spacing: The three-carbon propyl linker provides significant conformational flexibility, allowing the terminal phenoxy group to orient itself optimally within a receptor's binding pocket. This linker acts as a spacer between the benzamide core and the distal aromatic ring.

Hydrophobic and Aromatic Interactions: The terminal phenyl ring provides a site for hydrophobic and π-stacking interactions with the target protein, which can be crucial for binding affinity.

Vectorial Orientation: The ether linkage and the propyl chain direct the phenoxy group into a specific region of space relative to the benzamide core, exploring different sub-pockets of a binding site compared to simpler N-alkyl or N-benzyl substituents.

Therefore, the investigation of the this compound scaffold is a logical step in a structure-activity relationship (SAR) study. It aims to combine the pharmacokinetically favorable properties of fluorination with the specific receptor interactions afforded by the flexible phenoxypropyl side chain to potentially create a potent and selective modulator of a biological target.

Overview of Research Trajectories for Related Benzamide Chemical Scaffolds

Research into benzamide derivatives is highly active, with scientists exploring numerous modifications to the basic scaffold to achieve desired biological effects. These trajectories often involve altering the substituents on both the aromatic ring and the amide nitrogen.

One major area of research involves the development of N-benzylbenzamides . These compounds have been investigated as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which could be beneficial in treating metabolic syndrome. nih.gov In this context, the N-benzyl group serves as a key pharmacophoric element for interacting with these targets.

Another significant trajectory is the synthesis of benzamides as antitumor agents . For example, a series of N-substituted benzamides designed based on the histone deacetylase (HDAC) inhibitor Entinostat (MS-275) showed promising anti-proliferative activity against several cancer cell lines. researchgate.net Other novel benzamide derivatives have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in some cancers. nih.gov

The development of anti-inflammatory benzamides continues to be an active field. Building on the scaffold of Parsalmide, a non-steroidal anti-inflammatory drug (NSAID), researchers have synthesized new derivatives that show preferential inhibition of cyclooxygenase-1 (COX-1) without causing the gastric damage often associated with traditional NSAIDs. nih.gov

Furthermore, research into amino-substituted benzamides has revealed their potential as antioxidant agents. acs.org The strategic placement of amino and hydroxyl groups on the benzamide scaffold has led to compounds with significant free-radical scavenging capabilities.

Finally, the core benzamide structure is often linked to other heterocyclic systems to create novel molecules with unique activities. For example, benzamides substituted with pyridine-linked 1,2,4-oxadiazoles have been shown to possess both fungicidal and insecticidal properties, demonstrating the scaffold's utility beyond medicine and into agrochemicals. nih.gov

These diverse research avenues highlight the remarkable chemical tractability and pharmacological relevance of the substituted benzamide scaffold.

Data Tables

Table 1: Examples of Biologically Active Substituted Benzamide Scaffolds

| Compound Class/Example | Target/Activity | Therapeutic Area |

|---|---|---|

| Amisulpride | Dopamine D2/D3 Antagonist nih.gov | Antipsychotic nih.gov |

| N-Benzylbenzamides | Dual sEH/PPARγ Modulator nih.gov | Metabolic Syndrome nih.gov |

| Entinostat (MS-275) Analogs | Histone Deacetylase (HDAC) Inhibitor researchgate.net | Oncology researchgate.net |

| Parsalmide Analogs | Cyclooxygenase-1 (COX-1) Inhibitor nih.gov | Anti-inflammatory nih.gov |

| Pyridine-linked Benzamides | Fungicidal/Larvicidal Activity nih.gov | Agrochemical nih.gov |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Amisulpride |

| Entinostat (MS-275) |

| Metoclopramide |

| Parsalmide |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-(3-phenoxypropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c17-14-7-4-6-13(12-14)16(19)18-10-5-11-20-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDJGXLFQNPUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCNC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 3 Fluoro N 3 Phenoxypropyl Benzamide

Established Synthetic Pathways for Substituted Benzamides

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to construct N-substituted benzamides. These strategies generally involve the coupling of a benzoic acid derivative with an amine.

The most direct and widely practiced method for synthesizing benzamides is the reaction between a primary or secondary amine and an activated carboxylic acid derivative. The classic Schotten-Baumann reaction, for instance, utilizes a benzoyl chloride as the activated species, which reacts readily with an amine in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. fishersci.co.uk This method is highly effective due to the high reactivity of the acyl chloride.

Alternatively, the carboxylic acid can be activated in situ using a variety of coupling reagents, which avoids the need to isolate the often-sensitive acyl chloride. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. This approach is central to modern amide synthesis, particularly in peptide chemistry, and offers a broad range of reactivity and selectivity. fishersci.co.uk Common classes of coupling agents include:

Carbodiimides : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.co.ukresearchgate.net They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress potential side reactions and racemization of chiral centers, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often included. fishersci.co.uk

Phosphonium and Uronium/Guanidinium Salts : Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products, even with challenging or sterically hindered substrates. growingscience.com

Other Boron and Silicon-based Reagents : Borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have been shown to effectively mediate the direct condensation of carboxylic acids and amines. acs.org Similarly, various methoxysilanes can act as coupling agents, often under solvent-free conditions, providing a greener alternative to traditional methods. rsc.orgnih.gov

The choice of method depends on factors like the steric hindrance of the substrates, the presence of other functional groups, the desired reaction scale, and cost considerations.

Table 1: Comparison of Common Amidation and Coupling Methods

| Method/Reagent Class | Activating Agent | Typical Solvent | Typical Base | Key Features |

|---|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Pyridine, Triethylamine (TEA) | Highly reactive; requires prior synthesis of acyl chloride. fishersci.co.uk |

| Carbodiimides | DCC, DIC, EDC | DCM, Dimethylformamide (DMF) | N,N-Diisopropylethylamine (DIPEA) | Widely used; HOBt/HOAt additives reduce side reactions. fishersci.co.ukresearchgate.net |

| Uronium/Guanidinium Salts | HATU, HBTU | DMF, Acetonitrile (MeCN) | DIPEA, TEA | High efficiency, fast reaction times, suitable for hindered substrates. growingscience.com |

| Phosphonium Salts | PyBOP, BOP | DMF, DCM | DIPEA | Excellent for preventing racemization in chiral substrates. |

| Boron-Based Reagents | B(OCH₂CF₃)₃ | MeCN | None required | Direct condensation of acid and amine. acs.org |

| Silicon-Based Reagents | Tetramethoxysilane (TMOS) | None (Solvent-free) | None required | Environmentally benign; byproduct is methanol/siloxanes. rsc.orgnih.gov |

Creating chiral analogues of 3-fluoro-N-(3-phenoxypropyl)benzamide requires synthetic strategies that can control the three-dimensional arrangement of atoms. Chirality could be introduced into the molecule at several positions, such as on the propyl linker or on the phenoxy group. The stereoselective synthesis of such compounds can be achieved through several established principles:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For instance, a chiral version of 3-phenoxypropylamine could be synthesized from a chiral 3-carbon synthon, such as a chiral derivative of 1,3-propanediol (B51772) or a chiral amino acid.

Use of Chiral Auxiliaries : A temporary chiral group (auxiliary) can be attached to one of the achiral precursors. This auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed. For example, a chiral alcohol could be used to form a chiral ester, which is then converted to the amide.

Asymmetric Catalysis : A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or a chiral organocatalyst) can be used to generate a large amount of a chiral product from achiral or prochiral substrates. For example, an asymmetric hydrogenation or amination reaction could be used to create a chiral center in one of the precursors. The enantioselective arylation of amides has also been demonstrated using palladium catalysis, a strategy that could potentially be adapted to create chiral centers adjacent to the amide nitrogen. wikipedia.org

Targeted Synthesis of this compound

The synthesis of the title compound is most logically achieved via a standard amidation reaction, coupling a 3-fluorobenzoyl moiety with a 3-phenoxypropylamine moiety. The key to a successful synthesis lies in the preparation of these precursors and the selection of appropriate coupling conditions.

Acid Precursor: 3-Fluorobenzoic Acid and its Derivatives The fluorinated aromatic portion of the molecule originates from 3-fluorobenzoic acid, a commercially available starting material. For efficient amide bond formation, the carboxylic acid is typically derivatized to a more electrophilic species. The most common and direct derivatization is its conversion to 3-fluorobenzoyl chloride . This is readily accomplished by refluxing 3-fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent. The resulting acyl chloride is highly reactive and can often be used directly in the subsequent amidation step after removal of the excess chlorinating agent.

Amine Precursor: 3-Phenoxypropylamine The amine precursor, 3-phenoxypropylamine, is not as commonly available and typically requires multi-step synthesis. A robust and reliable route is the Gabriel synthesis, which is specifically designed to produce primary amines from alkyl halides while avoiding the common problem of over-alkylation. masterorganicchemistry.comchem-station.com The synthesis proceeds via two main steps:

Synthesis of N-(3-Phenoxypropyl)phthalimide : Phenol (B47542) is first reacted with a suitable three-carbon electrophile, such as 1,3-dibromopropane, under basic conditions (e.g., K₂CO₃) to form 3-phenoxypropyl bromide. This intermediate is then used to alkylate potassium phthalimide (B116566) in a solvent like DMF. The phthalimide group acts as a protected form of ammonia. masterorganicchemistry.combas.bglibretexts.org

Liberation of the Amine : The N-(3-phenoxypropyl)phthalimide is then treated with hydrazine (B178648) (N₂H₄) in a solvent like ethanol. chem-station.com This cleaves the phthalimide group, releasing the desired 3-phenoxypropylamine and forming a stable phthalhydrazide (B32825) precipitate, which can be removed by filtration. masterorganicchemistry.com

Alternative routes to the amine include the reduction of 3-phenoxypropionitrile using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

Table 2: Proposed Synthetic Route for the Precursor 3-Phenoxypropylamine

| Step | Reaction | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | Phenol, 1,3-Dibromopropane, K₂CO₃ | 3-Phenoxypropyl bromide | Formation of the C-O-C ether linkage and introduction of the propyl chain with a leaving group. |

| 2 | Gabriel Alkylation | 3-Phenoxypropyl bromide, Potassium Phthalimide | N-(3-Phenoxypropyl)phthalimide | Installation of a protected nitrogen atom to prevent over-alkylation. masterorganicchemistry.comchem-station.com |

| 3 | Hydrazinolysis (Ing-Manske procedure) | N-(3-Phenoxypropyl)phthalimide, Hydrazine (N₂H₄) | 3-Phenoxypropylamine | Deprotection to liberate the final primary amine precursor. researchgate.net |

With the precursors in hand, the final coupling reaction to form this compound can be performed. Using the acyl chloride route, 3-fluorobenzoyl chloride would be dissolved in an aprotic solvent like dichloromethane (DCM) and cooled in an ice bath. A solution of the synthesized 3-phenoxypropylamine and a stoichiometric amount of a tertiary amine base (e.g., triethylamine) in DCM would then be added dropwise. The reaction is typically stirred at room temperature until completion, as monitored by techniques like Thin Layer Chromatography (TLC).

Optimization protocols are crucial for maximizing yield and purity while minimizing reaction time and side products. rsc.org Key parameters to be optimized include:

Coupling Reagent/Method : If direct coupling of 3-fluorobenzoic acid is pursued, a screening of different coupling agents (e.g., HATU, EDC/HOBt, PyBOP) would be performed to identify the most efficient one for this specific substrate pair. growingscience.com

Solvent : The choice of solvent (e.g., DCM, THF, DMF, acetonitrile) can significantly impact reaction rates and solubility of reagents and products.

Base : The type and amount of base (e.g., triethylamine, DIPEA, pyridine) can affect the reaction rate and prevent unwanted side reactions.

Temperature : While many amidation reactions proceed well at room temperature, some sterically hindered or less reactive substrates may require heating to achieve a reasonable reaction rate. Conversely, cooling may be necessary to control exothermic reactions.

Reaction Time : Monitoring the reaction progress allows for determination of the optimal time needed for completion, avoiding potential degradation of products upon prolonged reaction times.

Exploration of Analogous Compounds via Chemical Modification

The structure of this compound offers several avenues for chemical modification to generate a library of analogous compounds. Such analogues are often synthesized to explore structure-activity relationships in drug discovery programs. Modifications can be targeted at the three primary components of the molecule.

The Benzoyl Moiety : The 3-fluoro-substituted phenyl ring can be readily modified. This can be achieved by starting with different substituted benzoic acids. For example, one could introduce additional fluorine atoms, or other electron-withdrawing (e.g., -CF₃, -NO₂) or electron-donating (e.g., -OCH₃, -CH₃) groups at various positions on the ring. The electronic properties and position of these substituents can have a profound impact on the biological activity of the resulting molecule.

The N-Propyl Phenoxy Moiety : This part of the molecule provides significant flexibility for modification.

Alkyl Chain Length : The propyl linker can be shortened to an ethyl group or lengthened to a butyl or pentyl group by starting with the corresponding dibromoalkane in the synthesis of the amine precursor.

Phenoxy Ring Substitution : Substituted phenols can be used in place of phenol in the initial ether synthesis step. This would introduce substituents onto the phenoxy ring, allowing for the exploration of a different region of chemical space.

Phenoxy Group Replacement : The entire phenoxy group could be replaced with other functionalities. For example, using a different amine precursor like 3-cyclohexylpropylamine or 3-(pyridin-2-yl)propylamine would yield analogues with different steric and electronic properties.

The Amide Linker : While less common, the amide bond itself can be replaced with bioisosteres to alter properties like stability and hydrogen bonding capacity. For instance, reaction with Lawesson's reagent could convert the amide carbonyl to a thioamide.

Through the systematic application of these synthetic strategies, a diverse range of analogues of this compound can be generated for further scientific investigation.

Structural Variation at the Phenoxypropyl Moiety

The phenoxypropyl moiety offers several sites for structural variation to modulate the physicochemical and pharmacological properties of the parent molecule. Modifications can be introduced on the phenyl ring of the phenoxy group or by altering the propyl linker.

One common strategy to introduce diversity is through the O-alkylation of a precursor N-(hydroxyphenyl)benzamide. For instance, N-(3-hydroxyphenyl)benzamide can be synthesized and subsequently reacted with various alkyl halides to yield a library of O-substituted derivatives. researchgate.net This approach allows for the introduction of a wide range of functional groups on the phenoxy ring, which can influence receptor binding, solubility, and metabolic stability.

Another approach involves the synthesis of 2-phenoxybenzamides where different phenols are coupled with a benzoic acid derivative. mdpi.com This method allows for the exploration of various substitution patterns on the phenoxy ring, which has been shown to be crucial for biological activity in some series of compounds. mdpi.com The insights gained from such studies on structure-activity relationships (SAR) are invaluable for designing new analogs with improved properties.

The following table summarizes representative transformations on the phenoxy moiety of related benzamide (B126) compounds:

| Precursor | Reagents and Conditions | Product | Reference |

| N-(3-hydroxyphenyl)benzamide | Alkyl halides, Na-ethoxide, C2H5OH, reflux | O-alkylated N-(3-hydroxyphenyl)benzamide derivatives | researchgate.net |

| 2-Iodo-3-(trifluoromethyl)benzoic acid | Various phenols, DBU, Cu, CuI, pyridine, DMF, 160 °C | 2-Phenoxy-3-(trifluoromethyl)benzoic acid derivatives | mdpi.com |

This table is based on transformations of analogous compounds and is intended to be representative.

Modifications on the Benzamide Core

The 3-fluorobenzamide (B1676559) core of the target molecule can also be subjected to various chemical transformations to explore the impact of different substituents on its properties.

A common modification involves the introduction of substituents on the benzamide's aromatic ring. For example, N-substituted benzamide derivatives with various functional groups have been synthesized and evaluated for their biological activities. researchgate.netnih.gov These studies have shown that the nature and position of substituents on the benzamide ring can significantly affect the compound's efficacy and selectivity. nih.gov

Furthermore, the benzamide core itself can be part of more complex chemical transformations. For instance, ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols has been reported to yield 3-substituted isoindolinone derivatives. rsc.org This type of reaction demonstrates that the benzamide functionality can be used as a handle to construct more complex heterocyclic systems.

The table below illustrates some modifications applicable to a benzamide core, based on literature for related compounds:

| Starting Material | Reagents and Conditions | Product | Reference |

| N-Aryl-N'-benzoylthioureas | Iodine-alumina, microwave irradiation | N-substituted benzamides and thiobenzamides | researchgate.net |

| N-Substituted benzamides | Allylic alcohols, Ru catalyst, AgSbF6, Cu(OAc)2·H2O | 3-Substituted isoindolinones | rsc.org |

| N,N-diethylbenzamide | 1-Tridecene, Ni/Al catalyst | para- and meta-alkylbenzamides | acs.org |

This table is based on transformations of analogous compounds and is intended to be representative.

Introduction and Positional Effects of Halogen and Other Substituents

The introduction of halogen atoms and other substituents onto the benzamide scaffold is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. The position of the substituent can have a profound effect on the molecule's conformation, electronic properties, and interactions with biological targets.

Fluorine atoms, as present in this compound, are often introduced to enhance metabolic stability, improve binding affinity, and modulate pKa. chemimpex.com The synthesis of various fluorinated benzamides has been reported, allowing for a systematic study of the effects of fluorine substitution. mdpi.comdcu.ie For example, studies on fluorinated benzamides have shown that the position of the fluorine atom can influence the crystal packing and intermolecular interactions. osti.gov

The introduction of other halogens, such as chlorine, bromine, and iodine, has also been explored in the context of benzamide derivatives. mdpi.comrsc.org Halogen bonding is a non-covalent interaction that can play a significant role in the supramolecular assembly of these molecules, which in turn can affect their solid-state properties and biological activity. rsc.org The effect of a substituent can be highly dependent on its position. For instance, in a series of N-substituted benzamides, it was found that a chlorine atom or a nitro group on the benzamide ring could significantly decrease the anti-proliferative activity. nih.gov

The following table summarizes studies on the introduction and effects of substituents in related benzamide systems:

| Compound Class | Observation | Implication | Reference |

| Halogen-substituted phenylpyrazinamides | Tendency to form halogen bonding synthons | Importance of halogen selection and position for crystal design | rsc.org |

| Fluorinated benzamides | Fluorine substitution can suppress disorder in crystals | Improved solid-state properties | osti.gov |

| N-substituted benzamide derivatives | Chlorine or nitro group on the benzamide ring decreased anti-proliferative activity | Positional effects of substituents are critical for biological activity | nih.gov |

This table is based on studies of analogous compounds and is intended to be representative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 Fluoro N 3 Phenoxypropyl Benzamide and Its Analogues

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activity of a compound is intricately linked to its chemical structure. For 3-fluoro-N-(3-phenoxypropyl)benzamide , the key structural components are the 3-fluorobenzamide (B1676559) moiety and the N-(3-phenoxypropyl) side chain. The effects of substituents on these parts are critical for its interaction with biological targets, such as the enzyme Fatty Acid Amide Hydrolase (FAAH), a target for which similar molecules have been investigated. nih.govnih.gov

The placement of the fluorine atom at the meta-position (position 3) of the benzoyl ring is significant. Fluorine, being the most electronegative element, can influence the electronic properties of the aromatic ring and the acidity of the amide proton. nih.gov This can, in turn, affect hydrogen bonding interactions with a biological target. Studies on related benzamide (B126) derivatives have shown that the position and nature of halogen substituents can modulate inhibitory potency. nih.gov For instance, in a series of isoxazole-based FAAH inhibitors, the lipophilicity conferred by such substitutions was found to correlate with their inhibitory capacity. nih.gov

The N-(3-phenoxypropyl) side chain also plays a crucial role. The phenoxy group can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket. The three-carbon propyl linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. Modifications to this side chain, such as introducing substituents on the phenoxy ring or altering the linker length, would be expected to significantly impact biological activity. In studies of related FAAH inhibitors, the nature of the group analogous to the phenoxypropyl moiety was found to be a key determinant of potency and selectivity.

A hypothetical systematic evaluation of substituent effects on This compound might involve the variations outlined in the table below, with the resulting data providing a clearer picture of its SAR.

Table 1: Hypothetical Substituent Modifications for SAR Studies of this compound

| Modification Area | Original Substituent | Proposed Variation | Rationale for Variation |

|---|---|---|---|

| Benzamide Ring | 3-Fluoro | 2-Fluoro, 4-Fluoro | To assess the impact of the fluorine position on electronic distribution and binding interactions. |

| 3-Fluoro | 3-Chloro, 3-Bromo | To evaluate the effect of different halogens (size, electronegativity) on activity. | |

| 3-Fluoro | 3-Methyl, 3-Methoxy | To probe the influence of electron-donating groups on potency. | |

| Phenoxy Ring | Unsubstituted | 4-Fluoro, 4-Chloro | To investigate the role of substituents on the terminal phenyl ring in hydrophobic and electronic interactions. |

| Unsubstituted | 4-Methoxy, 4-Trifluoromethyl | To explore the effects of electron-donating and strongly electron-withdrawing groups. |

| Propyl Linker | -(CH₂)₃- | -(CH₂)₂-, -(CH₂)₄- | To determine the optimal linker length for spanning the distance between key interaction points in the binding site. |

Conformational Analysis and Molecular Flexibility in Relation to SAR

The propyl linker allows the fluorobenzamide and phenoxy moieties to adopt a range of spatial arrangements. This flexibility can be advantageous, as it may permit the molecule to adapt its conformation to fit snugly within a binding site, a concept known as "induced fit". However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which can decrease affinity.

Crystal structure analyses of related benzamide compounds reveal that the amide plane often adopts a specific dihedral angle relative to the phenyl rings to which it is attached. nih.govnih.gov For instance, in the crystal structure of 3-fluoro-N-(p-tolyl)benzamide, the amide plane is twisted with respect to both benzene (B151609) rings, with the dihedral angle between the two rings being 65.69 (10)°. nih.gov This inherent non-planarity is a common feature of N-aryl benzamides. The interplay between these preferred dihedral angles and the flexibility of the linker chain dictates the accessible conformations of This compound in solution and, ultimately, its bioactive conformation.

Elucidation of Pharmacophoric Features for Molecular Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. While a specific pharmacophore for This compound is not available, one can be proposed based on its structure and data from related FAAH inhibitors.

Key pharmacophoric features would likely include:

A hydrogen bond acceptor: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.

A hydrogen bond donor: The amide N-H group can act as a hydrogen bond donor.

An aromatic ring with specific electronic properties: The 3-fluorobenzoyl ring, with its specific electrostatic potential due to the fluorine atom, likely fits into a corresponding pocket in the receptor.

A hydrophobic/aromatic feature: The terminal phenoxy group is expected to occupy a hydrophobic region of the binding site.

Defined spatial relationships: The distances and relative orientations between these features, governed by the propyl linker, would be critical.

Pharmacophore models for other classes of FAAH inhibitors often include similar features, such as hydrogen bond acceptors and donors, and hydrophobic regions that accommodate lipophilic side chains. nih.gov For a series of aminophenyl benzamide derivatives acting as histone deacetylase inhibitors, a five-point pharmacophore model was developed that included two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov This highlights the commonality of these features in driving molecular recognition at protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogues. A QSAR model for a series of compounds including This compound would be a valuable tool for optimizing its structure to enhance its desired biological effect.

Developing a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. The model would use calculated molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), hydrophobic descriptors (e.g., logP), and steric or topological descriptors (e.g., molecular weight, connectivity indices).

For example, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors revealed that hydrophobic character and hydrogen bond donating groups were crucial for enhancing inhibitory activity, while electron-withdrawing groups had a negative influence. nih.gov Another QSAR study on benzamide derivatives identified descriptors related to mass, electronegativity, and van der Waals volumes as being important for their activity. nih.gov

A hypothetical QSAR equation for a series of analogues of This compound might take the form:

log(1/IC₅₀) = c₀ + c₁(logP) + c₂(HOMO) + c₃*(Molecular Volume) + ...

where IC₅₀ is the concentration required for 50% inhibition, logP represents lipophilicity, HOMO is the energy of the highest occupied molecular orbital, and the coefficients (c) are determined by statistical regression analysis. Such a model, once validated, could guide the synthesis of new derivatives with potentially improved potency.

Investigation of Molecular Mechanisms of Action for 3 Fluoro N 3 Phenoxypropyl Benzamide

Identification of Putative Biological Targets

No studies have been published that identify or characterize the biological targets of 3-fluoro-N-(3-phenoxypropyl)benzamide. Research into the affinity of this compound for specific receptors, its ability to inhibit enzymes, or its direct protein interactions has not been reported.

There is no available data from receptor binding studies for this compound. G-protein coupled receptors (GPCRs) are a large family of receptors involved in many physiological processes and are common drug targets. nih.govebi.ac.uk The nociceptin (B549756) opioid peptide (NOP) receptor, a member of the opioid receptor family, is another significant target for drug discovery, particularly for analgesics. nih.govnih.gov However, no research has been published detailing the binding affinity or functional activity of this compound at the NOP receptor or any other GPCR. While some benzamide (B126) derivatives have been investigated as NOP receptor agonists, they possess different structural scaffolds, such as a piperidine (B6355638) benzimidazol-2-one (B1210169) core. nih.govnih.gov

There is no published data on the inhibitory effects of this compound against the enzymes listed below.

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. assaygenie.comnih.gov Various benzamide derivatives have been synthesized and evaluated as AChE inhibitors. nih.govnih.gov However, the inhibitory activity of this compound against AChE has not been reported.

β-Secretase (BACE1): BACE1 is another primary target in Alzheimer's disease research. nih.govnih.gov While some benzamide-containing compounds have been investigated for their potential to inhibit BACE1, there are no studies available on this compound. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Although numerous sulfonamides and some benzamide derivatives have been studied as CA inhibitors, the effect of this compound on any CA isoform has not been investigated.

Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in gene expression, and their inhibitors are being explored as anti-cancer agents and for other therapeutic uses. nih.govnih.gov Benzamide-containing compounds are a known class of HDAC inhibitors. nih.gov Despite this, no studies have been published on the HDAC inhibitory potential of this compound.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetology and in the treatment of pigmentation disorders. mdpi.comnih.gov Various benzamide derivatives have been shown to inhibit tyrosinase. nih.gov However, the inhibitory activity of this compound against tyrosinase has not been documented.

There are no published studies on the protein-ligand interaction mapping of this compound. This type of research, which can involve techniques like X-ray crystallography or computational modeling, is essential for understanding how a compound binds to its biological target at a molecular level. rsc.org Without identified biological targets, such studies for this specific compound have not been undertaken.

Signaling Pathway Modulation by this compound

No research has been conducted to determine if or how this compound modulates any intracellular signaling pathways. Such studies are typically performed after a biological target has been identified.

Cellular Effects in Relevant In Vitro Systems

There is a lack of published data on the cellular effects of this compound in any in vitro system. While some benzamide derivatives have been shown to have antiproliferative effects on cancer cell lines, researchgate.netnih.gov and others have been studied for their effects on various cell types, nih.gov no such investigations have been reported for this specific compound.

Computational Chemistry and Molecular Modeling Approaches for 3 Fluoro N 3 Phenoxypropyl Benzamide

Molecular Docking Simulations for Target Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mdpi.com This technique is instrumental in predicting the binding affinity and understanding the interaction patterns between a ligand and its biological target at an atomic level. mdpi.comnih.gov For 3-fluoro-N-(3-phenoxypropyl)benzamide, molecular docking simulations can be employed to screen for potential protein targets and to estimate the strength of the binding interactions.

The process involves placing the 3D structure of this compound into the binding site of a target protein. mdpi.com The binding affinity is then calculated using a scoring function, which provides a numerical value, often in kcal/mol, indicating the stability of the ligand-receptor complex. mdpi.com A more negative docking score generally suggests a stronger binding affinity. nih.gov

Key interactions that can be analyzed through molecular docking include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the amide group in this compound can act as a hydrogen bond donor and acceptor, while the phenyl rings can participate in hydrophobic and π-π stacking interactions. The fluorine atom can also form specific interactions, such as halogen bonds, which can enhance binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Kinase Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Kinase A | -9.8 | MET793, LYS745, ASP855 | Hydrogen bond with amide, π-π stacking with phenoxy group |

| Kinase B | -8.5 | LEU844, VAL726, ALA743 | Hydrophobic interactions with propyl chain and phenyl rings |

| Kinase C | -7.2 | GLU762, THR790, CYS797 | Hydrogen bond with fluoro group, hydrophobic interactions |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. esisresearch.orgresearchgate.net These studies provide valuable information about the molecule's geometry, charge distribution, and reactivity, which are crucial for understanding its biological activity.

For this compound, DFT calculations can be used to optimize its 3D geometry and to determine its most stable conformation. esisresearch.org Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal regions of the molecule that are prone to electrophilic and nucleophilic attack, respectively. researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution across the molecule. researchgate.net The MEP map highlights regions of positive and negative electrostatic potential, which are important for identifying sites that can engage in electrostatic interactions with a biological target. researchgate.net

Table 2: Calculated Quantum Chemical Properties for this compound (Hypothetical)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 Debye |

Note: The data in this table is hypothetical and for illustrative purposes only, calculated at the B3LYP/6-31G(d,p) level of theory.

Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations track the movements of atoms and molecules, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules.

For a complex of this compound with a target protein, an MD simulation would be initiated from the best-docked pose. The simulation would be run for a specific period, typically nanoseconds to microseconds, allowing the system to evolve naturally. Analysis of the MD trajectory can reveal important information such as:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position in the binding site.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds throughout the simulation.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity. nih.gov

These simulations can validate the docking results and provide a more realistic understanding of the interactions driving the binding of this compound to its target.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Starting with the scaffold of this compound, a virtual library of novel analogues can be designed by systematically modifying its chemical structure.

These modifications could include:

Altering the substitution pattern on the phenyl rings.

Replacing the fluorine atom with other halogens or functional groups.

Modifying the length and composition of the propyl linker.

Introducing different substituents on the amide nitrogen.

This virtual library of analogues can then be screened against a specific target using high-throughput molecular docking. The top-ranked compounds, based on their docking scores and predicted interactions, can be selected for further computational analysis, such as MD simulations, before being prioritized for chemical synthesis and biological evaluation. This approach significantly accelerates the discovery of new and improved drug candidates. nih.gov

Preclinical Pharmacological Profiling of 3 Fluoro N 3 Phenoxypropyl Benzamide

In Vitro Biological Assay Development and Implementation

No published studies were identified that describe the development or implementation of in vitro biological assays for 3-fluoro-N-(3-phenoxypropyl)benzamide.

Cell-Based Assays (e.g., functional assays, cytotoxicity in cell lines)

There is no available data from cell-based assays, such as functional assays or cytotoxicity studies in cell lines, for this compound.

Biochemical Assays (e.g., enzyme activity, receptor binding)

No information could be located regarding the biochemical profiling of this compound, including its effects on enzyme activity or its binding affinity for any biological receptors.

In Vivo Efficacy Studies in Preclinical Models (Non-human, disease-specific models)

There are no publicly documented in vivo efficacy studies for this compound in any preclinical, non-human models of disease.

Model Selection and Justification (e.g., animal models for anti-inflammatory, analgesic, or antidepressant-like effects)

As no in vivo studies have been published, there is no information regarding the selection or justification of animal models to test for potential anti-inflammatory, analgesic, or antidepressant-like effects of this compound.

Efficacy Endpoints and Measurement Methodologies

In the absence of in vivo research, there are no reported efficacy endpoints or associated measurement methodologies for this compound.

Advanced Spectroscopic and Crystallographic Characterization of 3 Fluoro N 3 Phenoxypropyl Benzamide

High-Resolution NMR Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For 3-fluoro-N-(3-phenoxypropyl)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural confirmation.

¹H NMR Spectroscopy The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the 3-fluorobenzoyl and phenoxy rings would appear in the downfield region, typically between 6.8 and 8.0 ppm. The splitting patterns of these signals, governed by proton-proton and proton-fluorine coupling, would confirm the substitution patterns on the rings. The protons of the propyl chain would produce signals in the aliphatic region. The methylene (B1212753) group adjacent to the amide nitrogen (N-CH₂) would likely be a triplet around 3.5-3.7 ppm, while the methylene group next to the phenoxy oxygen (O-CH₂) would resonate at a slightly more downfield shift, around 4.0-4.2 ppm. The central methylene group (-CH₂-) would appear as a multiplet around 2.1-2.3 ppm. The amide proton (N-H) would present as a broad singlet or a triplet, with its chemical shift being highly dependent on solvent and concentration, but typically appearing around 6.0-8.5 ppm. rsc.orgrsc.org

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide is expected to have a characteristic signal in the range of 165-170 ppm. rsc.orgrsc.org Carbons in the aromatic rings would resonate between 110 and 165 ppm. The carbon atom directly bonded to the fluorine would show a large coupling constant (¹JCF) and its chemical shift would be significantly affected. The carbons of the propyl chain would appear in the upfield region, with the O-CH₂ carbon around 65-70 ppm, the N-CH₂ carbon around 38-42 ppm, and the central -CH₂- carbon around 28-32 ppm.

¹⁹F NMR Spectroscopy Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful tool. nih.gov It offers high sensitivity and a wide chemical shift range, making it excellent for detecting fluorine-containing molecules and probing their electronic environment. nih.govnih.gov For this compound, a single resonance would be expected. The precise chemical shift of this signal would provide insight into the electronic effects of the benzamide (B126) group. Coupling between the fluorine nucleus and nearby protons on the aromatic ring would be observable in both the ¹H and ¹⁹F spectra, further confirming the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical shifts for similar functional groups and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Amide C=O | - | ~167 |

| 3-Fluorobenzoyl Ring | 7.2 - 7.8 (m) | 115 - 164 (multiple signals) |

| Phenoxy Ring | 6.9 - 7.4 (m) | 114 - 159 (multiple signals) |

| Amide N-H | 6.0 - 8.5 (br t) | - |

| Propyl O-CH₂ | ~4.1 (t) | ~66 |

| Propyl N-CH₂ | ~3.6 (q) | ~39 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would reveal precise bond lengths, bond angles, and torsional angles of this compound.

A key feature of interest would be the conformation of the molecule. This includes the dihedral angle between the two aromatic rings and the geometry of the flexible propyl chain. nih.gov The planarity of the amide group (-CONH-) would also be confirmed.

Table 2: Expected Crystallographic and Intermolecular Interaction Data

| Parameter | Expected Observation |

|---|---|

| Crystal System | To be determined by experiment (e.g., Monoclinic, Orthorhombic) researchgate.net |

| Space Group | To be determined by experiment (e.g., P2₁/c) nih.gov |

| Key Torsion Angle | Dihedral angle between the fluorobenzoyl and phenoxy rings |

| Primary Interaction | Intermolecular N-H···O hydrogen bonding forming chains or dimers nih.govresearchgate.net |

| Secondary Interactions | Potential C-H···π, π-π stacking, and C-H···F interactions researchgate.netnih.gov |

Mass Spectrometry Techniques for Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental formula, and gain structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can confirm the molecular formula C₁₆H₁₆FNO₂.

Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern. newsama.comucsd.edu This pattern serves as a molecular fingerprint and helps in structural verification. Expected fragmentation pathways would likely include:

Cleavage of the amide bond, generating ions corresponding to the 3-fluorobenzoyl cation (m/z 123) and the [H₂N-(CH₂)₃-O-Ph]⁺ fragment.

Alpha-cleavage adjacent to the phenoxy oxygen.

Cleavage of the propyl chain at various points.

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to assess the purity of a sample. rsc.orgekb.eg By separating the components of a mixture before they enter the mass spectrometer, these hyphenated techniques can identify and quantify the target compound as well as any impurities.

Table 3: Predicted Key Mass Spectrometry Fragments

| Fragment Structure | Predicted m/z | Description |

|---|---|---|

| [C₁₆H₁₆FNO₂]⁺ | 273.12 | Molecular Ion (M⁺) |

| [FC₆H₄CO]⁺ | 123 | 3-Fluorobenzoyl cation |

| [C₆H₅O(CH₂)₃NH₂]⁺ | 152 | 3-Phenoxypropan-1-amine fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are exceptionally useful for identifying the functional groups present in a compound. The IR and Raman spectra are often complementary, and together they provide a comprehensive vibrational profile. nih.gov

For this compound, the key vibrational modes would include:

N-H Stretch: A prominent band in the IR spectrum, typically around 3300 cm⁻¹, corresponding to the stretching of the amide N-H bond.

C=O Stretch: A very strong absorption in the IR spectrum, usually found between 1630 and 1680 cm⁻¹, characteristic of the amide carbonyl group. nih.gov

C-N Stretch and N-H Bend (Amide II band): A significant band in the IR spectrum around 1550 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.

C-O-C Stretch: Characteristic bands for the ether linkage, typically appearing in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1080 cm⁻¹ (symmetric) regions.

C-F Stretch: A strong absorption in the IR spectrum, expected in the 1100-1250 cm⁻¹ region.

Analysis of these characteristic frequencies allows for rapid confirmation of the compound's functional groups and can provide insights into molecular structure and hydrogen bonding, as the positions of the N-H and C=O stretching bands can be sensitive to intermolecular interactions. esisresearch.orgnih.gov

Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | IR | ~3300 |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 |

| C=O Stretch (Amide I) | IR, Raman | 1640 - 1680 |

| N-H Bend (Amide II) | IR | 1510 - 1570 |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |

| C-O-C Asymmetric Stretch | IR | 1200 - 1250 |

Q & A

Q. What are the common synthetic routes for 3-fluoro-N-(3-phenoxypropyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with precursor coupling. For example:

Amide Bond Formation : React 3-fluorobenzoic acid derivatives (e.g., acid chlorides) with 3-phenoxypropylamine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .

Purification : Column chromatography or recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) improves purity .

Optimization :

- Temperature : Lower temperatures (0–25°C) reduce side reactions during acyl chloride formation.

- Catalysts : Use coupling agents like EDCI/HOBt to enhance amidation efficiency .

- Solvent Systems : Anhydrous conditions minimize hydrolysis of intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic F-substitution at δ 7.2–7.8 ppm) and amide carbonyl signals (δ ~165–170 ppm) .

- ¹⁹F NMR : Confirm fluorine substitution (δ ~-110 to -120 ppm) .

- X-ray Crystallography : Resolve bond lengths/angles (e.g., C-F: ~1.34 Å) and confirm stereochemistry. Use SHELX software for refinement .

- FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .

Q. How can initial biological activity screening (e.g., enzyme inhibition) be designed?

Methodological Answer:

- In Vitro Assays :

- IC50 Determination : Use dose-response curves in enzyme inhibition assays (e.g., kinase targets) with ATP-competitive binding protocols .

- Selectivity Profiling : Test against related enzymes to assess specificity (e.g., fluorinated benzamides often show enhanced selectivity due to electronegativity) .

- Parameters : Prioritize solubility (DMSO stock solutions), stability (HPLC monitoring), and cytotoxicity (MTT assays) .

Advanced Research Questions

Q. How can polymorphism in this compound be systematically characterized, and what impact do polymorphic forms have?

Methodological Answer:

- Techniques :

- PXRD : Compare experimental vs. simulated patterns to identify polymorphs (e.g., concomitant polymorphism observed in fluorinated benzamides) .

- DSC/TGA : Measure melting points (ΔH fusion) and thermal stability. For example, Form I (mp 145°C) vs. Form II (mp 152°C) may show varying bioavailability .

- Impact : Polymorphs alter solubility (e.g., metastable forms dissolve faster) and mechanical properties (tablet compressibility) .

Q. What experimental strategies resolve contradictions in bioactivity data?

Methodological Answer:

- Purity Analysis : Use HPLC-MS to detect impurities (>98% purity required for reliable IC50 data) .

- Polymorph Screening : Ensure consistent crystalline forms across studies via PXRD .

- Replicate Assays : Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What advanced techniques elucidate reaction mechanisms in fluorinated benzamide synthesis?

Methodological Answer:

- Kinetic Studies : Monitor intermediates via LC-MS under varied conditions (e.g., solvent polarity, temperature) .

- Isotopic Labeling : Track fluorine incorporation using ¹⁸O-labeled water to probe hydrolysis pathways .

- Computational Modeling : DFT calculations predict transition states (e.g., amide bond rotation barriers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.